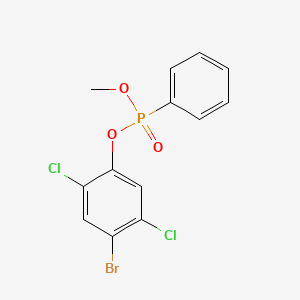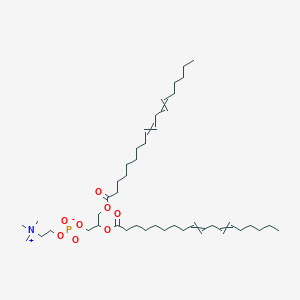
Leptophos-Oxon
Übersicht
Beschreibung
Leptophos oxon is an organophosphorus compound . It appears as a white crystalline or colorless amorphous solid . The technical product is a light tan powder . It was primarily used as a pesticide .
Molecular Structure Analysis
Leptophos oxon has a molecular formula of C13H10BrCl2O3P . Its IUPAC name is 1-bromo-2,5-dichloro-4-[methoxy(phenyl)phosphoryl]oxybenzene . The molecular weight is 396.0 g/mol .Chemical Reactions Analysis
The metabolism of organophosphorus compounds like Leptophos oxon involves transformation by cytochrome P450 enzymes and, to some extent, by esterases and paraoxonases . The specific chemical reactions of Leptophos oxon are not detailed in the search results.Physical And Chemical Properties Analysis
Leptophos oxon is a white crystalline or colorless amorphous solid . It has a molecular weight of 396.0 g/mol . The compound is practically insoluble in water .Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von Leptophos-Oxon in der wissenschaftlichen Forschung
This compound ist ein Metabolit des Pestizids Leptophos und findet vielfältige Anwendungen in der wissenschaftlichen Forschung. Nachfolgend finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen, jede mit einem eigenen Abschnitt.
Metabolismusstudien in menschlichen Lebermikrosomen: This compound wurde in Studien verwendet, um seinen Metabolismus in menschlichen Lebermikrosomen (HLMs) zu verstehen. Forscher haben die Clearance-Raten von this compound und anderen Organophosphorverbindungen bei variablen Dosierungsregimen untersucht, wobei Techniken wie 1D-NMR und LC-MS/MS verwendet wurden, um Metaboliten zu identifizieren und Clearance-Raten zu berechnen .
Reaktivierung von inhibierten Cholinesterasen: In-vitro-Studien haben die Wirksamkeit verschiedener Oxime zur Reaktivierung von humaner Acetylcholinesterase (AChE) und Butyrylcholinesterase (BChE) untersucht, die durch this compound gehemmt wurden. Diese Studien sind entscheidend für die Entwicklung von Behandlungen gegen Organophosphatvergiftungen .
Nachweis der Enzyminhibition: Die Fähigkeit von this compound, Enzyme zu hemmen, wurde in der analytischen Chemie für den Nachweis der Verbindung selbst genutzt. Techniken wie Dünnschichtchromatographie und Enzyminhibitionsnachweis werden eingesetzt, um das Vorhandensein von this compound in Proben zu bestimmen .
Metabolomik von Organophosphatpestiziden: Die gezielte Metabolomik von Organophosphatpestiziden, einschließlich this compound, trägt zum Verständnis ihrer Biotransformation und der Rolle von Enzymen wie Cytochrom P450, Esterasen und Paraoxonasen bei ihrem Metabolismus bei .
Simulationsstudien mit chemischen Kampfstoffen: This compound dient als Simulant für chemische Kampfstoffe in der Forschung, die sich auf die Entwicklung von Gegenmaßnahmen und Behandlungen für die Exposition gegenüber solchen toxischen Verbindungen konzentriert .
Analyse von Photokonversionsmetaboliten: Es wurden Untersuchungen durchgeführt, um this compound und seine phenolischen Photokonversionsmetaboliten in landwirtschaftlichen Produkten wie Rapssaatgut zu bestimmen. Dies ist wichtig für die Lebensmittelsicherheit und das Verständnis der Umweltbelastung durch den Pestizideinsatz .
Wirkmechanismus
Target of Action
Leptophos oxon primarily targets cholinesterases . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. By inhibiting these enzymes, Leptophos oxon disrupts normal nerve function .
Mode of Action
Leptophos oxon acts as an irreversible inhibitor of cholinesterases . The inhibitory activity of Leptophos oxon seems to be related to hydrophobic interactions involving lipophilic groups such as phenyl and 4-bromo-2,5-dichlorophenyl and the ability of these groups to donate electrons to form a complex with the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by Leptophos oxon is the cholinergic pathway . By inhibiting cholinesterases, Leptophos oxon prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This can disrupt nerve signaling and lead to a variety of downstream effects, including muscle contractions and potentially fatal respiratory failure .
Pharmacokinetics
Leptophos oxon is metabolized in humans by cytochrome P450 enzymes , as well as by esterases and paraoxonases . The metabolism of Leptophos oxon can be both mono- and bi-phasic, suggesting the involvement of multiple enzymes with different KM or substrate/metabolite effects on the metabolism .
Result of Action
The primary result of Leptophos oxon’s action is the disruption of normal nerve function due to the inhibition of cholinesterases . This can lead to a range of symptoms, from muscle contractions to respiratory failure . In severe cases, exposure to Leptophos oxon can be fatal .
Action Environment
The action, efficacy, and stability of Leptophos oxon can be influenced by various environmental factors. For example, the rate of metabolism and clearance of Leptophos oxon can be affected by the concentration of the compound . Additionally, certain environmental conditions may affect the stability of Leptophos oxon, potentially altering its potency and effects .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Leptophos oxon plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in neurotransmission. It interacts with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, leptophos oxon leads to the accumulation of acetylcholine in synaptic clefts, resulting in prolonged nerve impulses and potential neurotoxicity . Additionally, leptophos oxon has been shown to inhibit neurotoxic esterase (NTE), which is involved in neural development and function .
Cellular Effects
Leptophos oxon exerts various effects on different cell types and cellular processes. In neuronal cells, the inhibition of acetylcholinesterase by leptophos oxon disrupts normal neurotransmission, leading to symptoms such as muscle twitching, convulsions, and paralysis . Furthermore, leptophos oxon affects cell signaling pathways by altering the levels of acetylcholine, which can impact gene expression and cellular metabolism . Studies have also shown that leptophos oxon can induce oxidative stress in cells, leading to cellular damage and apoptosis .
Molecular Mechanism
The molecular mechanism of leptophos oxon involves its binding interactions with key enzymes and proteins. Leptophos oxon binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition is irreversible, leading to sustained acetylcholine levels and continuous stimulation of cholinergic receptors. Additionally, leptophos oxon inhibits NTE by binding to its active site, disrupting its normal function and potentially leading to neurotoxic effects . These interactions highlight the compound’s ability to interfere with critical biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of leptophos oxon have been observed to change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat . Long-term studies have shown that leptophos oxon can persist in biological systems, leading to prolonged inhibition of acetylcholinesterase and NTE . This sustained inhibition can result in chronic neurotoxic effects, emphasizing the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of leptophos oxon vary with different dosages in animal models. At low doses, the compound primarily inhibits acetylcholinesterase, leading to mild neurotoxic symptoms . At higher doses, leptophos oxon can cause severe toxicity, including convulsions, respiratory distress, and death . Studies have identified threshold doses for these adverse effects, highlighting the need for careful dosage control in experimental and environmental contexts.
Metabolic Pathways
Leptophos oxon is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 and esterases . These enzymes facilitate the biotransformation of leptophos oxon into various metabolites, including phenylphosphonic acid and 4-bromo-2,5-dichlorophenol . The metabolic flux of leptophos oxon can influence its toxicity and persistence in biological systems, making it essential to understand these pathways for risk assessment.
Transport and Distribution
Within cells and tissues, leptophos oxon is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and brain, where it exerts its toxic effects . Understanding the transport mechanisms of leptophos oxon is crucial for predicting its distribution and potential impact on different organs.
Subcellular Localization
Leptophos oxon exhibits specific subcellular localization, primarily targeting the cytoplasm and organelles involved in neurotransmission . The compound’s localization is influenced by its chemical properties and interactions with cellular components. Post-translational modifications and targeting signals may direct leptophos oxon to specific compartments, affecting its activity and function within cells .
Eigenschaften
IUPAC Name |
1-bromo-2,5-dichloro-4-[methoxy(phenyl)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2O3P/c1-18-20(17,9-5-3-2-4-6-9)19-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKUYRKZFGSMMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865175 | |
| Record name | 4-Bromo-2,5-dichlorophenyl methyl phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25006-32-0 | |
| Record name | Leptophos oxon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25006-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Leptophos oxon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025006320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,5-dichlorophenyl methyl phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2,5-dichloro-4-[methoxy(phenyl)phosphoryl]oxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEPTOPHOS OXON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S10ESQ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-](/img/structure/B1674668.png)


![2-Amino-6-[[2-(3,4-dihydroxyphenyl)-2-oxoethyl]thio]-4-(4-hydroxyphenyl)-3,5-pyridinedicarbonitrile](/img/structure/B1674673.png)




![4-(5,7,7,10,10-Pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid](/img/structure/B1674682.png)




![1-Phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea](/img/structure/B1674690.png)
